molecular formula C11H10ClNO B13108902 3-Ethyl-1H-indole-2-carbonyl chloride CAS No. 91348-90-2

3-Ethyl-1H-indole-2-carbonyl chloride

Cat. No.: B13108902
CAS No.: 91348-90-2
M. Wt: 207.65 g/mol
InChI Key: YOPHNZYYHCEAER-UHFFFAOYSA-N
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Description

3-Ethyl-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This particular compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Ethyl-1H-indole-2-carbonyl chloride typically involves the reaction of 3-ethylindole with oxalyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Ethyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, bases like pyridine, and specific catalysts depending on the desired reaction. Major products formed from these reactions include amides, alcohols, and carboxylic acids.

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-indole-2-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

3-Ethyl-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other indole derivatives.

Properties

CAS No.

91348-90-2

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-ethyl-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C11H10ClNO/c1-2-7-8-5-3-4-6-9(8)13-10(7)11(12)14/h3-6,13H,2H2,1H3

InChI Key

YOPHNZYYHCEAER-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

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